N-{2-[(3-Pyridinylmethyl)amino]ethyl}
Description
Properties
Molecular Formula |
C15H17N3O |
|---|---|
Molecular Weight |
255.321 |
IUPAC Name |
N-[2-(pyridin-3-ylmethylamino)ethyl]benzamide |
InChI |
InChI=1S/C15H17N3O/c19-15(14-6-2-1-3-7-14)18-10-9-17-12-13-5-4-8-16-11-13/h1-8,11,17H,9-10,12H2,(H,18,19) |
InChI Key |
LOCCZYMCFLUTQL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCCNCC2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Derivatives
The 3-pyridinylmethylaminoethyl group is a recurring motif in several pharmacologically active compounds. Below is a comparative analysis of N-{2-[(3-Pyridinylmethyl)amino]ethyl} and its analogs:
Table 1: Structural and Functional Comparison
Pharmacological Activity and Mechanisms
- CBiPES Hydrochloride and LY487379: These sulfonamide derivatives act as selective allosteric modulators of metabotropic glutamate receptors (mGluR2/3), showing efficacy in preclinical pain models. The sulfonamide and aryl groups enhance binding affinity and subtype selectivity compared to the simpler N-{2-[(3-Pyridinylmethyl)amino]ethyl} .
- SR27417: Incorporates a thiazole ring and triisopropylphenyl group, enabling antagonism of PAF receptors. The dimethylaminoethyl chain improves membrane permeability, a feature absent in the unmodified target compound .
- Protease Inhibitor () : The 3-pyridinylmethyl group is part of a piperazine-based structure that inhibits viral proteases. The added complexity (e.g., bromopyridyl, indenyl) confers specificity for HIV/SIV targets .
Physicochemical and Pharmacokinetic Properties
- Basicity and Solubility: The pyridine ring in N-{2-[(3-Pyridinylmethyl)amino]ethyl} imparts moderate basicity (pKa ~5–6), favoring solubility in acidic environments. However, analogs like CBiPES and LY487379 exhibit reduced solubility due to hydrophobic aryl groups but improved blood-brain barrier penetration .
- Metabolic Stability: The absence of ester or amide bonds in N-{2-[(3-Pyridinylmethyl)amino]ethyl} may confer higher metabolic stability compared to sulfonamide derivatives, which are prone to hepatic sulfotransferase metabolism .
Preparation Methods
Reaction Conditions
-
Benzoyl chloride activation : Reacted with 2-[(3-pyridinylmethyl)amino]ethylamine in anhydrous dichloromethane (DCM) at 0–5°C.
-
Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproducts.
-
Yield : 68–72% after purification via silica gel chromatography.
Mechanistic Insight :
The reaction proceeds through a tetrahedral intermediate, with TEA scavenging HCl to shift equilibrium toward product formation. Steric hindrance from the pyridinylmethyl group necessitates prolonged reaction times (12–24 h).
Carbodiimide-Mediated Coupling
N,N'-Carbonyldiimidazole (CDI) activation offers a milder alternative to acyl chlorides, particularly for acid-sensitive substrates.
Protocol
-
Activation : Benzoyl chloride is replaced with benzoyl acid, which reacts with CDI in tetrahydrofuran (THF) to form an imidazolide active ester.
-
Amination : 2-[(3-Pyridinylmethyl)amino]ethylamine is added incrementally at 25°C.
-
Workup : Quenched with aqueous NaHCO₃, extracted with ethyl acetate, and purified via recrystallization.
Advantages :
Catalytic Amination Using Trifluoromethanesulfonic Acid
Adapted from ethyl 3-(pyridin-2-ylamino)propanoate synthesis, this method employs trifluoromethanesulfonic acid as a Brønsted acid catalyst.
Procedure
-
Reactants : Benzoyl chloride and 2-[(3-pyridinylmethyl)amino]ethanol.
-
Catalyst : 5–10 mol% trifluoromethanesulfonic acid.
Key Observations :
-
Elevated temperatures drive ester-to-amide conversion via in situ ethanol elimination.
Industrial-Scale Production
Continuous Flow Synthesis
-
Reactors : Microfluidic systems enhance heat/mass transfer.
-
Conditions :
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Acyl Chloride | 0–5°C, DCM, TEA | 68–72 | 95 | Lab-scale |
| CDI-Mediated | 25°C, THF | 75–78 | 98 | Pilot-scale |
| Trifluoromethanesulfonic Acid | 120–160°C, Ethanol | 80–85 | 99 | Industrial |
| Continuous Flow | 100°C, Immobilized enzyme | 90 | 95 | Industrial |
Trade-offs :
-
Acyl Chloride : High purity but low yield.
-
CDI-Mediated : Balanced yield and scalability.
-
Catalytic Method : Optimal for bulk production despite high energy input.
Optimization Strategies
Solvent Selection
Temperature Control
-
Low temperatures (0–5°C) suppress epimerization in chiral intermediates.
-
High temperatures (≥120°C) accelerate amidation but risk decomposition.
Challenges and Limitations
-
Purification Difficulties : The compound’s polarity complicates chromatographic separation, necessitating gradient elution.
-
Moisture Sensitivity : Acyl chloride routes require anhydrous conditions to prevent hydrolysis.
-
Catalyst Cost : Trifluoromethanesulfonic acid is corrosive and expensive, limiting small-scale use .
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR confirms amine proton integration (δ 2.5–3.5 ppm) and pyridinyl aromatic signals (δ 7.0–8.5 ppm) .
- LC-MS : ESI+ mode detects [M+H]⁺ ions; reverse-phase C18 columns (ACN:H₂O + 0.1% formic acid) resolve polar intermediates .
- Elemental Analysis : Validates purity (>95%) for publication-ready data .
Advanced
For ambiguous stereochemistry, NOESY or X-ray crystallography (Cu-Kα radiation) resolves spatial arrangements. High-resolution mass spectrometry (HRMS, TOF analyzers) distinguishes isobaric impurities .
How can researchers reconcile contradictory reports on the biological activity of N-{2-[(3-Pyridinylmethyl)amino]ethyl} derivatives?
Basic
Contradictions often stem from assay variability. Standardize protocols:
- Cytotoxicity : Use MTT assays (48–72 hr incubation, triplicate wells) with positive controls (e.g., doxorubicin) .
- Enzyme Inhibition : IC₅₀ values should be validated via fluorogenic substrates (e.g., Z-LLE-AMC for proteasome inhibition) .
Advanced
Meta-analysis of dose-response curves (GraphPad Prism) identifies outliers. Cross-validate in vivo (mouse xenografts) and in vitro (3D spheroid models) to confirm target specificity . For toxicity discrepancies (e.g., Pyrinuron’s LD₅₀ variability), assess species-specific metabolic pathways (CYP450 isoforms) .
What computational strategies predict the binding affinity of N-{2-[(3-Pyridinylmethyl)amino]ethyl} derivatives with biological targets?
Q. Advanced
- Molecular Docking : AutoDock Vina screens against kinase domains (e.g., HDACs). Protonate ligands at pH 7.4 (OpenBabel) and refine poses with MM-GBSA scoring .
- MD Simulations : GROMACS runs (100 ns) evaluate stability of ligand-receptor complexes (RMSD <2 Å). Clustering analysis identifies dominant binding modes .
- QSAR : CoMFA/CoMSIA models correlate substituent electronegativity (Hammett σ) with IC₅₀ values .
How can researchers design experiments to elucidate the antineoplastic mechanism of N-{2-[(3-Pyridinylmethyl)amino]ethyl} derivatives?
Q. Advanced
- Kinase Profiling : Broad-spectrum kinase assays (Eurofins) identify primary targets (e.g., mTOR or EGFR).
- Gene Expression : RNA-seq (Illumina HiSeq) after 24-hr treatment reveals pathways (e.g., apoptosis: BAX/BCL-2 ratio) .
- Metabolic Tracing : ¹³C-glucose uptake assays (LC-MS) assess glycolysis inhibition, a hallmark of Entinostat analogs .
What strategies mitigate off-target effects in N-{2-[(3-Pyridinylmethyl)amino]ethyl}-based therapeutics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
